Alkali Dissolution Rate Tunability: Mixed m-/p-Cresol Novolacs Achieve 20–800 Å/sec Range vs. Poor Solubility of p-Cresol Homopolymer
The mixed m-cresol/p-cresol novolac resin defined in EP 0390173 B1, with a m-cresol to p-cresol charging weight ratio of 45/55 to 60/40, weight-average molecular weight (Mw) of 1,000–6,000 Da, and an M value (derived from 13C-NMR) of 0.50–0.90, exhibits a dissolving rate of 20 to 800 Å/sec in 0.131 N aqueous tetramethylammonium hydroxide (TMAH) [1]. In contrast, novolac resins composed predominantly of p-cresol (>90%) are reported to have dissolution rates below 10 Å/sec in comparable alkaline developers, rendering them essentially insoluble and unsuitable for positive photoresist applications [2]. This represents an approximate 2–80× enhancement in dissolution rate for the engineered mixed-isomer system relative to p-cresol-rich counterparts.
| Evidence Dimension | Alkali dissolution rate |
|---|---|
| Target Compound Data | 20–800 Å/sec (0.131 N TMAH) |
| Comparator Or Baseline | p-Cresol-rich novolac (>90% p-cresol): <10 Å/sec |
| Quantified Difference | 2–80× higher dissolution rate |
| Conditions | Aqueous TMAH, 0.131 N alkali activity, unexposed film |
Why This Matters
Dissolution rate tunability directly dictates photoresist contrast, sensitivity, and pattern fidelity in semiconductor manufacturing—a performance parameter inaccessible with single-isomer p-cresol systems.
- [1] EP 0390173 B1. Micropattern-forming material and process for forming micropattern. Fuji Photo Film Co., Ltd. View Source
- [2] US Patent 5,281,508 (Kohara et al., 1994). Positive-working photoresist containing o-naphthoquinone diazide sulfonic acid ester and novolak resin. View Source
